molecular formula C9H14O4 B2360709 (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid CAS No. 2095396-30-6

(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid

Cat. No.: B2360709
CAS No.: 2095396-30-6
M. Wt: 186.207
InChI Key: UKFIPDSPAFECBJ-IUCAKERBSA-N
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Description

“(3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid” is a cyclopentafuran carboxylic acid. It has a molecular formula of C9H14O4 and a molecular weight of 186.21 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14O4/c1-12-9-4-2-3-8 (9,7 (10)11)5-6-13-9/h2-6H2,1H3, (H,10,11)/t8-,9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

  • Synthesis of Chiral Resolving Agents :

    • This compound serves as an intermediate in the synthesis of chiral resolving agents. A derivative, 3a-(fluoren-9-ylidenemethyl)-2,3,4,5,3a-pentahydrocyclopenta[1,2-b]furan, has been identified as an improved chiral resolving agent for secondary alcohols (Zhong et al., 2005).
  • Synthesis of Cyclopenta[b]furan Derivatives :

    • This compound is used in the synthesis of various cyclopenta[b]furan derivatives, which have diverse applications in chemistry and pharmacology. For instance, it's involved in the radical-type cyclization of dienes for the regioselective synthesis of unsaturated cyclopenta[b]furan-2-ones (Weinges et al., 1994).
  • Role in Stereocontrolled Transformations :

    • The compound plays a role in stereocontrolled transformation processes. It's used in the synthesis of enantiopure compounds, such as in the synthesis of enantiopure methyl 4-benzyloxycarbonylamino-6-hydroxy-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-5-carboxylate (Fernandez et al., 2010).
  • Cytotoxic Potential in Cancer Research :

    • Derivatives of benzo[b]furancarboxylic acids, which include compounds similar to (3aR,6aS)-6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid, have been explored for their cytotoxic potential against human cancer cell lines (Kossakowski et al., 2005).
  • Building Blocks in Organic Synthesis :

    • The compound is used as a building block in organic synthesis, particularly in the creation of cyclopentanoids and other complex organic structures (Gimazetdinov et al., 2016).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(3aR,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-9-4-2-3-8(9,7(10)11)5-6-13-9/h2-6H2,1H3,(H,10,11)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFIPDSPAFECBJ-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCCC1(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@]12CCC[C@]1(CCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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